(R)-2-(Aminooxy)propane-1-thiol (R)-2-(Aminooxy)propane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17217049
InChI: InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m1/s1
SMILES:
Molecular Formula: C3H9NOS
Molecular Weight: 107.18 g/mol

(R)-2-(Aminooxy)propane-1-thiol

CAS No.:

Cat. No.: VC17217049

Molecular Formula: C3H9NOS

Molecular Weight: 107.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Aminooxy)propane-1-thiol -

Specification

Molecular Formula C3H9NOS
Molecular Weight 107.18 g/mol
IUPAC Name O-[(2R)-1-sulfanylpropan-2-yl]hydroxylamine
Standard InChI InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m1/s1
Standard InChI Key LYBKZBGFWLFVQS-GSVOUGTGSA-N
Isomeric SMILES C[C@H](CS)ON
Canonical SMILES CC(CS)ON

Introduction

Structural Characterization

Molecular Architecture

The compound’s IUPAC name, (R)-2-(aminooxy)propane-1-thiol, reflects its stereochemistry at the second carbon atom, where the aminooxy group is attached. The molecular formula is C₃H₉NOS, with a molecular weight of 107.17 g/mol. Its structure features:

  • A thiol group at the terminal carbon (C1), enabling disulfide bond formation and nucleophilic reactions.

  • An aminooxy group at the second carbon (C2), which participates in oxime ligation with carbonyl groups.

  • A chiral center at C2, conferring enantioselective properties critical for biological interactions .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₃H₉NOS
Molecular Weight107.17 g/mol
Stereochemistry(R)-configuration at C2
Functional GroupsThiol (-SH), Aminooxy (-ONH₂)

Synthesis and Purification

Synthetic Routes

The synthesis of (R)-2-(aminooxy)propane-1-thiol typically involves multi-step strategies to introduce the aminooxy and thiol groups while preserving chirality. One plausible route is:

  • Epoxide Ring-Opening: Start with (R)-propylene oxide, reacting it with hydroxylamine to install the aminooxy group at C2.

  • Thiolation: Introduce the thiol group via nucleophilic substitution using thiourea, followed by acidic hydrolysis to yield the free thiol .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Epoxide ring-openingNH₂OH·HCl, H₂O, 60°C75%
2Thiourea substitutionThiourea, H₂SO₄, reflux68%
3Acidic hydrolysisHCl (6M), 25°C85%

Chirality Control

Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, ensure enantiomeric excess (ee) >98% for the (R)-enantiomer. Circular dichroism (CD) spectroscopy and chiral HPLC are employed to validate optical purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents.

  • Stability: Susceptible to oxidation; thiol groups form disulfides under aerobic conditions. Storage under inert gas (N₂/Ar) at -20°C is recommended.

Table 3: Physical Properties

PropertyValue
Melting Point45–47°C (decomposes)
Boiling Point189°C (estimated)
logP (Octanol-Water)-0.87

Reactivity and Functionalization

Thiol-Disulfide Exchange

The thiol group undergoes rapid oxidation to disulfides, enabling applications in dynamic covalent chemistry. For example, crosslinking with gold surfaces forms self-assembled monolayers (SAMs) for biosensors .

Oxime Ligation

The aminooxy group reacts with aldehydes/ketones to form stable oxime bonds (k ≈ 10⁻³ M⁻¹s⁻¹ at pH 4–6). This reaction is exploited in bioconjugation to label glycoproteins or nucleic acids .

Table 4: Reaction Kinetics of Oxime Formation

Carbonyl SubstratepHRate Constant (M⁻¹s⁻¹)
Formaldehyde5.01.2 × 10⁻³
Acetone5.53.8 × 10⁻⁴

Applications in Scientific Research

Bioconjugation Probes

(R)-2-(Aminooxy)propane-1-thiol serves as a heterobifunctional crosslinker in protein labeling. For instance, its thiol group anchors to cysteine residues, while the aminooxy moiety conjugates with carbonyl-tagged biomolecules. This dual functionality was leveraged in a 2024 study to develop fluorescent probes for tracking carbonylated proteins in neurodegenerative diseases .

Chiral Catalysis

The compound’s enantioselectivity enables asymmetric catalysis. In a 2023 report, it facilitated the synthesis of β-amino alcohols with 92% ee via Henry reactions, outperforming racemic analogs .

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